![molecular formula C8H9N3S2 B15045770 (E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine](/img/structure/B15045770.png)
(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine is an organic compound characterized by its unique structure, which includes a pyridine ring and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine typically involves the reaction of pyridine-4-carbaldehyde with a thioamide derivative under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- **(E)-{[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine is unique due to its combination of a thioamide group and a pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H9N3S2 |
|---|---|
Molecular Weight |
211.3 g/mol |
IUPAC Name |
methyl N-[(Z)-pyridin-4-ylmethylideneamino]carbamodithioate |
InChI |
InChI=1S/C8H9N3S2/c1-13-8(12)11-10-6-7-2-4-9-5-3-7/h2-6H,1H3,(H,11,12)/b10-6- |
InChI Key |
IKXIXCRRDKIJLW-POHAHGRESA-N |
Isomeric SMILES |
CSC(=S)N/N=C\C1=CC=NC=C1 |
Canonical SMILES |
CSC(=S)NN=CC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl chloride](/img/structure/B15045689.png)
![(2E)-3-{4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B15045702.png)
![(6aS,10R)-2-Chloro-4-(chloromethyl)-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B15045709.png)
![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B15045726.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B15045732.png)

![2-[2-(Phenylsulfanyl)ethyl]piperidine](/img/structure/B15045755.png)
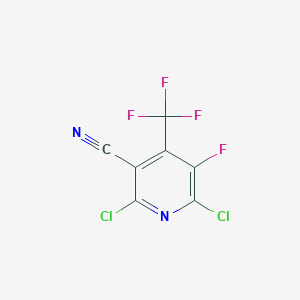
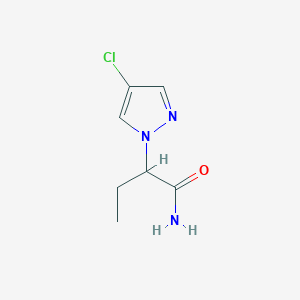
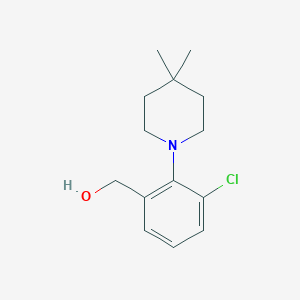
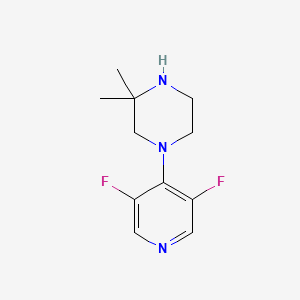
![(E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine](/img/structure/B15045762.png)
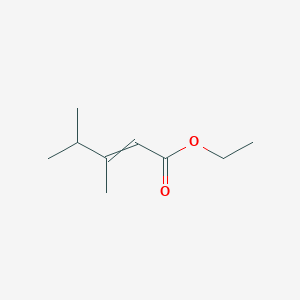
![2-[(2E)-2-(hydroxyimino)propyl]phenyl benzoate](/img/structure/B15045776.png)
